1-Palmitoylglycerone 3-phosphate 1-Palmitoylglycerone 3-phosphate 1-palmitoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate. It derives from a dihydroxyacetone. It is a conjugate acid of a 1-palmitoylglycerone 3-phosphate(2-).
1-Palmitoylglycerone 3-phosphate , also known as palmitoyl glycerone phosphoric acid or hexadecanoyl dihydroxyacetone phosphate, belongs to the class of organic compounds known as o-acylglycerone-phosphates. These are glycerone-3-phosphates carrying an acyl substituent at the 1-position. 1-Palmitoylglycerone 3-phosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Palmitoylglycerone 3-phosphate exists in all eukaryotes, ranging from yeast to humans.
Brand Name: Vulcanchem
CAS No.: 17378-38-0
VCID: VC21022134
InChI: InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24)
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O
Molecular Formula: C19H37O7P
Molecular Weight: 408.5 g/mol

1-Palmitoylglycerone 3-phosphate

CAS No.: 17378-38-0

Cat. No.: VC21022134

Molecular Formula: C19H37O7P

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoylglycerone 3-phosphate - 17378-38-0

Specification

Description 1-palmitoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate. It derives from a dihydroxyacetone. It is a conjugate acid of a 1-palmitoylglycerone 3-phosphate(2-).
1-Palmitoylglycerone 3-phosphate , also known as palmitoyl glycerone phosphoric acid or hexadecanoyl dihydroxyacetone phosphate, belongs to the class of organic compounds known as o-acylglycerone-phosphates. These are glycerone-3-phosphates carrying an acyl substituent at the 1-position. 1-Palmitoylglycerone 3-phosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Palmitoylglycerone 3-phosphate exists in all eukaryotes, ranging from yeast to humans.
CAS No. 17378-38-0
Molecular Formula C19H37O7P
Molecular Weight 408.5 g/mol
IUPAC Name (2-oxo-3-phosphonooxypropyl) hexadecanoate
Standard InChI InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24)
Standard InChI Key MLWXSIMRTQAWHY-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O

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